2-(Benzylamino)acetohydrazide
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Overview
Description
2-(Benzylamino)acetohydrazide is an organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a benzylamino group attached to an acetohydrazide moiety, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylamino)acetohydrazide typically involves the reaction of benzylamine with acetohydrazide. One common method includes the condensation of benzylamine with ethyl chloroacetate to form ethyl 2-(benzylamino)acetate, followed by hydrazinolysis to yield the desired product . The reaction conditions often involve refluxing in ethanol or methanol, with the use of catalysts such as sodium ethoxide to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzylamino)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can yield primary amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzylamino or acetohydrazide moieties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).
Major Products: The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Benzylamino)acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups
Mechanism of Action
The mechanism of action of 2-(Benzylamino)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, its ability to undergo various chemical transformations allows it to participate in metabolic pathways and exert biological effects .
Comparison with Similar Compounds
2-(Benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid: Shares the benzylamino group but differs in the presence of a thiazole ring.
2-(Benzylamino)-2-hydroxyalkylisoindoline-1,3-dione: Contains a similar benzylamino moiety but with an isoindoline-1,3-dione structure.
Uniqueness: 2-(Benzylamino)acetohydrazide is unique due to its acetohydrazide moiety, which imparts distinct reactivity and potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(benzylamino)acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-12-9(13)7-11-6-8-4-2-1-3-5-8/h1-5,11H,6-7,10H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQSMDJOSNHHPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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